molecular formula C7H8N2O2 B1384273 4-Hydroxy-benzamidine oxime CAS No. 49787-00-0

4-Hydroxy-benzamidine oxime

Cat. No.: B1384273
CAS No.: 49787-00-0
M. Wt: 152.15 g/mol
InChI Key: YJFXWNSNMVKGNA-UHFFFAOYSA-N
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Description

4-Hydroxy-benzamidine oxime is a synthetic organic compound characterized by a benzamidine backbone substituted with a hydroxyl group and an oxime functional group. Its molecular structure enables participation in coupling reactions, such as the preparation of c-Met inhibitory analogs for invasive breast cancer treatment . In one study, it was reacted with sinapic acid using EDCI as a coupling reagent under reflux conditions, yielding a bioactive analog (compound 12) after purification .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,4-dihydroxybenzenecarboximidamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically occurs at high temperatures, often exceeding 180°C .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including N’,4-dihydroxybenzenecarboximidamide, often involves similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions include substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its utility in several areas:

Medicinal Chemistry

  • Anticoagulant Development : Due to its structural properties, 4-hydroxy-benzamidine oxime may serve as a lead compound for developing new anticoagulants or protease inhibitors. Its design allows for interactions with enzymes involved in coagulation pathways .
  • Antimicrobial Activity : Studies have shown that derivatives of benzamidine, including this compound, exhibit significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa and Porphyromonas gingivalis. These compounds have been found to outperform standard antibiotics in certain assays .

Biochemical Assays

  • The compound is utilized as a probe in biochemical assays to study enzyme activities, particularly serine proteases. Its ability to inhibit these enzymes makes it valuable for exploring enzyme mechanisms and developing inhibitors .

Synthesis of Complex Molecules

  • In organic synthesis, this compound serves as an intermediate in the synthesis of complex organic molecules. This includes the formation of metal complexes, which can enhance the compound's reactivity and expand its application scope .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized benzamidine analogs, including this compound. Results indicated that these compounds exhibited excellent growth inhibition against P. gingivalis, suggesting their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Analysis

In another investigation, researchers assessed the cytotoxicity of various benzamidine derivatives on human epithelial kidney (HEK) cells. The results showed that while some compounds exhibited low toxicity at therapeutic concentrations, others demonstrated higher toxicity levels at elevated doses. This highlights the importance of careful dosage considerations when utilizing these compounds for therapeutic purposes .

Mechanism of Action

The mechanism by which N’,4-dihydroxybenzenecarboximidamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Structural and Stability Comparisons

Oximes vary widely in stability and applications depending on their substituents. Key comparisons include:

Compound Name Molecular Weight (Da) Decomposition Temperature (°C) Stability Notes Key Applications References
4-Hydroxy-benzamidine oxime Not reported Not reported Stable under reflux conditions Precursor for c-Met inhibitors
Di(1H-tetrazol-5-yl)methanone oxime Not reported 288.7 Stabilized by intermolecular H-bonds Energetic materials research
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Not reported 247.6 High H-bond network Energetic materials research
Olesoxime (TRO19622) 399.65 Not reported Stable for >36 months in solid form Neuroprotective agent in clinical trials
4-Methylpentan-2-one oxime Not reported Not reported Classified as harmful (H302, H315, H319) Industrial antifouling agents

Key Observations :

  • Thermal Stability: Tetrazole-based oximes (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit higher decomposition temperatures (~288°C) due to extensive hydrogen bonding, whereas this compound’s stability is inferred from its use in reflux reactions .
  • Pharmaceutical Potential: Olesoxime’s long-term stability and neuroprotective properties contrast with this compound’s role in oncology-focused synthesis .

Pharmacological and Toxicological Profiles

  • This compound: No direct toxicity data are available, but its use in coupling reactions suggests moderate handling stability .
  • Pyridine Oximes (e.g., dipyroxime): Used as antidotes for organophosphate poisoning due to cholinesterase reactivation. Some oxime-free analogs exhibit lower toxicity than this compound derivatives .
  • Phosgene Oxime : Extremely toxic (urticant warfare agent), causing severe tissue damage, unlike this compound’s therapeutic applications .

Reaction Chemistry and Functionalization

  • Oxime Ligation : this compound participates in EDCI-mediated coupling, forming stable amide bonds in drug analogs . Comparatively, oxime ligation in cotton functionalization (pH 5, 1-day reaction time) demonstrates broader industrial utility .
  • Thiazolidine vs. Oxime Bonds : Thiazolidine ligation offers similar reaction kinetics but distinct chemical selectivity, highlighting the versatility of oxime chemistry in diverse applications .

Biological Activity

4-Hydroxy-benzamidine oxime (CAS No. 49787-00-0) is a chemical compound with significant potential in medicinal chemistry due to its structural features, which allow for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of approximately 152.15 g/mol. Its structure features a hydroxyl group (-OH) and an amidine group (-C(=NH)NH₂) attached to a benzene ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against periodontal disease (PD)-triggering pathogens. The compound has been synthesized and tested for its efficacy against various bacterial strains, including P. gingivalis, E. coli, S. aureus, and others.

Case Study: Antimicrobial Efficacy

In a study evaluating novel benzamidine derivatives, this compound exhibited significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 µg/mL to 125 µg/mL against tested pathogens. The results are summarized in the following table:

Pathogen MIC (µg/mL) MBC (µg/mL)
P. gingivalis62.5125
E. coli31.2562.5
S. aureus125Not determined
S. epidermidis62.5125

These findings suggest that this compound has promising applications in treating infections caused by these pathogens, particularly in periodontal disease management .

Cytotoxicity Analysis

The cytotoxic effects of this compound were evaluated using the MTT assay on HEK-293 cells. The compound demonstrated minimal cytotoxicity at concentrations as high as 250 µg/mL, indicating a favorable safety profile for potential therapeutic applications.

Summary of Cytotoxicity Findings

Concentration (µg/mL) Cytotoxicity (% Cell Viability)
7.81>90%
31.25>85%
62.5>80%
125>75%
250<50%

The results indicate that while higher concentrations may lead to reduced cell viability, the compound remains relatively safe at lower doses .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific enzymes and receptors, particularly serine proteases implicated in coagulation pathways. The hydroxyl and amidine functional groups allow the compound to form stable complexes with metal ions and participate in hydrogen bonding, influencing various biochemical pathways.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit serine proteases, affecting clotting processes.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, leading to cell death.
  • Modulation of Signaling Pathways : Interaction with cellular receptors may alter signaling cascades involved in inflammation and immune response .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-hydroxy-benzamidine oxime, and how can reaction conditions be optimized?

this compound can be synthesized via coupling reactions. For example, a reported procedure involves reacting this compound with sinapic acid using EDCI as a coupling reagent in dichloromethane under reflux for 24 hours . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity.
  • Catalyst use : Carbodiimides like EDCI improve coupling efficiency.
  • Temperature control : Reflux conditions ensure sufficient activation energy.
  • Purification : Silica gel column chromatography with gradients (e.g., hexane/EtOAc) isolates the product .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to verify hydrogen bonding patterns and intramolecular interactions, as seen in structurally similar oximes .
  • Mass spectrometry : Confirm molecular weight (e.g., via HRMS).
  • Chromatography : HPLC or TLC to assess purity.
  • Crystallography : X-ray diffraction to resolve hydrogen-bonded crystalline structures .
  • Literature cross-referencing : Use Reaxys or SciFinder to compare melting points, spectral data, and CAS registry entries .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation or skin contact .
  • Spill management : Sweep solid spills into sealed containers; avoid aqueous runoff into drains .
  • First aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms of this compound in cyclization or coupling reactions?

  • Photochemical methods : Adapt UV-mediated cyclization protocols (e.g., quartz reactor with a 450 W Hg lamp, tert-butyl alcohol solvent, degassing for 30 minutes) .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.
  • Computational modeling : Use DFT calculations to predict transition states and reaction pathways.
  • Isotopic labeling : Incorporate ¹⁵N or deuterated analogs to trace mechanistic steps .

Q. What strategies are effective for resolving contradictions in toxicity or bioactivity data for this compound derivatives?

  • Dose-response studies : Establish concentration thresholds for cytotoxicity (e.g., MTT assays).
  • Comparative analysis : Cross-reference with structurally related oximes (e.g., phosgene oxime AEGL-1 values) while noting differences in reactivity .
  • In vitro/in vivo correlation : Use human cell lines (e.g., HEK-293) and rodent models to validate findings.
  • Uncertainty factors : Apply safety margins (e.g., uncertainty factor of 3) to account for interspecies variability .

Q. How can researchers leverage computational tools to predict the physicochemical properties or bioactivity of this compound?

  • Software : Use ChemDraw for structure-activity relationship (SAR) modeling or Gaussian for quantum mechanical calculations.
  • Databases : Query PubChem or ChemSpider for logP, pKa, and solubility predictions.
  • Machine learning : Train models on existing oxime toxicity datasets to forecast ADMET profiles .

Q. What methodologies are recommended for analyzing and managing research data on this compound to ensure reproducibility?

  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN for real-time data logging .
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like RADAR4Chem .
  • Version control : Track experimental iterations using GitLab or GitHub.
  • Peer validation : Share raw NMR/MS files and chromatograms in supplementary materials .

Properties

IUPAC Name

N',4-dihydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXWNSNMVKGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422344
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49787-00-0
Record name N-hydroxy 4-hydroxybenzamidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxy-benzamidine oxime
4-Hydroxy-benzamidine oxime
4-Hydroxy-benzamidine oxime
4-Hydroxy-benzamidine oxime

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